N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide involves several steps. One common method includes the following steps:
Formation of the phosphine ligand: This step involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine ligand.
Coupling with the aromatic compound: The phosphine ligand is then coupled with the aromatic compound containing the 3,5-ditert-butyl-4-methoxyphenyl group under specific conditions.
Introduction of the sulfinamide group:
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield different products.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine
- 3,5-Di-tert-butyl-4-hydroxyacetophenone
- 4,4’-Di-tert-butylbiphenyl
Uniqueness
N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties. Its ability to act as a ligand and its antioxidant properties make it particularly valuable in various research and industrial applications .
Properties
Molecular Formula |
C39H50NO2PS |
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Molecular Weight |
627.9 g/mol |
IUPAC Name |
N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H50NO2PS/c1-37(2,3)33-25-28(26-34(36(33)42-10)38(4,5)6)31-23-17-18-24-32(31)35(40-44(41)39(7,8)9)27-43(29-19-13-11-14-20-29)30-21-15-12-16-22-30/h11-26,35,40H,27H2,1-10H3 |
InChI Key |
VXLTVDIYSIOQSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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